2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide
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Overview
Description
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, a dimethoxyphenyl group, and a methylacetamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide typically involves the reaction of 3,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigating its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the dimethoxyphenyl group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-Chloro-N-(3,4-dimethoxyphenyl)propanamide
- 2-Chloro-N-(3,4-dimethoxyphenyl)ethylbenzamide
Uniqueness
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-13(11(14)7-12)8-4-5-9(15-2)10(6-8)16-3/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBGSXQNUFRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)OC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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